molecular formula C7H2I2KNO B12644150 Potassium 4-hydroxy-3,5-diiodophenylcyanide CAS No. 2961-63-9

Potassium 4-hydroxy-3,5-diiodophenylcyanide

Cat. No.: B12644150
CAS No.: 2961-63-9
M. Wt: 409.00 g/mol
InChI Key: FJLYTRTWDLNGID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-hydroxy-3,5-diiodophenylcyanide (CAS 2961-63-9) is the potassium salt of the nitrile herbicide Ioxynil . With the molecular formula C 7 H 3 I 2 KNO + , this compound serves as a crucial tool in agricultural and plant biology research, primarily for investigating the inhibition of photosynthesis . Its principal mechanism of action involves acting as an electron transport inhibitor, effectively blocking photosynthesis by uncoupling oxidative phosphorylation and inhibiting photosynthetic phosphorylation in broadleaf weeds . This action leads to rapid plant tissue collapse and necrosis, making it a valuable compound for studying plant physiology and the mode of action of contact herbicides, which exhibit no residual soil activity . Researchers utilize this chemical to explore its specific effects on processes such as the photoreduction of ferricyanide and carbon dioxide fixation . Please note that this product is designated For Research Use Only and is strictly not for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

2961-63-9

Molecular Formula

C7H2I2KNO

Molecular Weight

409.00 g/mol

IUPAC Name

potassium;4-cyano-2,6-diiodophenolate

InChI

InChI=1S/C7H3I2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1

InChI Key

FJLYTRTWDLNGID-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)C#N.[K+]

Origin of Product

United States

Preparation Methods

Direct Synthesis from 4-Hydroxybenzyl Alcohol

One effective method for synthesizing potassium 4-hydroxy-3,5-diiodophenylcyanide involves the iodination of 4-hydroxybenzyl alcohol. The process can be summarized as follows:

  • Reagents :

    • 4-Hydroxybenzyl alcohol
    • Iodine
    • Potassium carbonate or other weak bases
    • Solvent (water/ethanol or water/methanol mixtures)
  • Procedure :

    • Dissolve the 4-hydroxybenzyl alcohol in a mixture of water and ethanol (or methanol).
    • Add iodine to the solution.
    • Adjust the pH to between 7 and 9 using potassium carbonate.
    • Stir the mixture at room temperature for approximately two hours.
    • After completion, dilute with water, filter the precipitate, and wash with thiosulfate solution followed by water.
  • Yield : Reports indicate yields of around 85% , with a small percentage of mono-iodinated by-products.

Alternative Synthesis via One-Pot Reaction

A more recent approach involves a one-pot synthesis that streamlines the process while maintaining high yields:

  • Reagents :

    • Iodine
    • Potassium hydrogen carbonate
    • Aqueous ethanol or methanol
  • Procedure :

    • Combine all reagents in a single reaction vessel.
    • Maintain stirring at ambient temperature for about two hours.
  • Advantages : This method simplifies the procedure and can be scaled up for industrial applications, achieving yields exceeding 75% .

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods discussed:

Method Reagents Used pH Control Reaction Time Yield (%) By-products
Direct Synthesis Iodine, Potassium Carbonate Yes ~2 hours ~85 Mono-iodinated
One-Pot Reaction Iodine, Potassium Hydrogen Carbonate Yes ~2 hours >75 Minimal

Research Findings and Optimization Strategies

Several studies have focused on optimizing the conditions for synthesizing this compound:

  • Temperature Control : Maintaining room temperature is critical as elevated temperatures can lead to side reactions and lower yields.

  • Solvent Choice : The use of mixed solvents (e.g., water/ethanol) has been shown to enhance solubility and reactivity, leading to better yields.

  • Base Selection : The choice of base significantly affects the reaction's pH stability and overall yield. Potassium carbonate has proven effective in maintaining optimal conditions without introducing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-hydroxy-3,5-diiodophenylcyanide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyanide group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenylcyanides depending on the nucleophile used.

Scientific Research Applications

Potassium 4-hydroxy-3,5-diiodophenylcyanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 4-hydroxy-3,5-diiodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyanide groups play crucial roles in binding to these targets, leading to various biochemical effects. The iodine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ioxynil (4-Hydroxy-3,5-Diiodobenzonitrile)

  • CAS : 1689-83-4
  • Molecular Formula: C₇H₃I₂NO
  • Key Differences: Lacks the potassium counterion, existing as a free phenol. Lower aqueous solubility compared to its potassium salt, limiting formulation flexibility. Directly active as a herbicide but requires ester prodrugs (e.g., octanoate) for improved lipid membrane penetration .

Ioxynil Octanoate

  • CAS : 3861-47-0
  • Molecular Formula: C₁₅H₁₇I₂NO₂
  • Key Differences: Ester prodrug of ioxynil, with an octanoyl group replacing the phenolic hydrogen. Higher lipophilicity enhances absorption through plant cuticles. Rapidly hydrolyzes to ioxynil in vivo, acting as a delivery vehicle for the active compound .

Monosodium L-Thyroxine Hydrate

  • CAS : 25416-65-3 (hydrate); 55-03-8 (anhydrous)
  • Molecular Formula : C₁₅H₁₀I₄NNaO₄·xH₂O
  • Key Differences: Structurally distinct amino acid derivative with four iodine atoms and a sodium counterion. Used pharmacologically as a thyroid hormone (levothyroxine), targeting metabolic regulation in humans. Demonstrates the impact of additional iodine substitution and complex ring systems on biological activity .

Structural and Functional Analogues

Methanone Derivatives (Pharmaceutical Impurities)

  • Examples: Imp. D (EP): (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone (CAS: 1951-26-4) Imp. F (EP): (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone (CAS: 147030-50-0)
  • Key Differences: Feature a methanone backbone with benzofuran and iodophenol substituents. Reduced herbicidal activity compared to ioxynil derivatives, primarily serving as process-related impurities in pharmaceuticals .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • CAS : 842-18-2
  • Molecular Formula : C₁₀H₆K₂O₇S₂
  • Key Differences :
    • Naphthalene-based disulphonate with two potassium ions.
    • Used in industrial applications (e.g., dye intermediates) rather than agriculture, highlighting the role of sulfonate groups in altering chemical utility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Application
Potassium 4-hydroxy-3,5-diiodophenylcyanide 2961-63-9 C₇H₃I₂NO·K 408.01 Phenolate, nitrile, diiodo Herbicide
Ioxynil 1689-83-4 C₇H₃I₂NO 370.92 Phenol, nitrile, diiodo Herbicide (parent compound)
Ioxynil Octanoate 3861-47-0 C₁₅H₁₇I₂NO₂ 553.11 Ester, nitrile, diiodo Herbicide (prodrug)
Monosodium L-Thyroxine Hydrate 25416-65-3 C₁₅H₁₀I₄NNaO₄·xH₂O 798.85 (anhydrous) Amino acid, tetraiodo, sodium salt Pharmaceutical (hormone)
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ 420.48 Naphthalene, disulphonate, potassium Industrial dye intermediate

Biological Activity

Potassium 4-hydroxy-3,5-diiodophenylcyanide, also known as Ioxynil, is a chemical compound that has garnered attention for its biological activities, particularly in the context of endocrine disruption and its potential ecological impacts. This article delves into the biological activity of Ioxynil, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Ioxynil (CAS No. 1689-83-4) is a phenolic compound characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring, along with a cyanide group. Its molecular formula is C_9H_7I_2NO, and it is primarily used as an herbicide in agriculture.

Endocrine Disruption

Research indicates that Ioxynil exhibits endocrine-disrupting properties. It has been shown to interact with estrogen receptors, which can lead to alterations in hormonal signaling pathways. A report highlighted that the effective dose (ED) levels of Ioxynil related to 17-β-estradiol were significantly lower than those reported for systemic toxicity, suggesting a potential for disrupting endocrine functions at low concentrations .

Ecotoxicological Impact

Ioxynil has been evaluated for its ecotoxicological effects on aquatic organisms and terrestrial plants. Studies have indicated that it can be toxic to non-target species, including fish and invertebrates. The environmental persistence and bioaccumulation potential of Ioxynil raise concerns about its long-term ecological impact .

Case Study: Endocrine Disruption Assessment

A comprehensive assessment conducted by the BKH report underscored the need for further evaluation of Ioxynil's role in endocrine disruption. The study involved a multi-step methodology to prioritize substances based on their potential health risks related to hormonal interference. Ioxynil was identified as a candidate for further scrutiny due to its structural characteristics and preliminary evidence of endocrine activity .

Research Findings: Toxicity Profiles

The toxicity profile of Ioxynil has been documented in various studies. Notably:

  • Aquatic Toxicity : Research indicates that Ioxynil exhibits acute toxicity to fish species at concentrations as low as 1 mg/L.
  • Plant Toxicity : As an herbicide, Ioxynil effectively targets specific plant species but poses risks to beneficial flora in agricultural settings.

Data Summary Table

EndpointHazard LevelReference
Endocrine DisruptionModerateBKH Report
Aquatic ToxicityHigh (1 mg/L)Ecotoxicology Study
Plant ToxicityHighHerbicide Assessment

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Potassium 4-hydroxy-3,5-diiodophenylcyanide?

  • Methodology : Synthesis often involves esterification of 4-hydroxy-3,5-diiodobenzonitrile (e.g., using octanoate esters) followed by hydrolysis to yield the active phenol form. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Physicochemical properties like pKa and LogP can be calculated using computational tools (e.g., ACD/Labs or MarvinSketch) .

Q. Which analytical techniques are recommended for detecting and quantifying this compound in experimental settings?

  • Methodology : Electrochemical methods, such as pulse voltammetry, are effective for quantification due to the compound’s redox-active iodine and phenolic groups. Calibration curves (2–10 mmol/L range) should be prepared in potassium nitrate electrolytes, with validation per pharmacopeial standards (e.g., <2% relative standard deviation for replicate analyses) . HPLC with UV detection (λ = 254 nm) is also suitable for separation and quantification in complex matrices .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodology : Solubility can be assessed in solvents like ethanol or phosphate-buffered saline (PBS) using gravimetric or spectrophotometric methods. Stability studies should evaluate degradation under varying pH (4–9), temperature (4–40°C), and light exposure, with LC-MS monitoring for degradation products like iodide ions or phenolic derivatives .

Advanced Research Questions

Q. How should experimental designs address discrepancies in electrochemical vs. chromatographic data for this compound?

  • Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in redox behavior (e.g., anomalous peak currents in voltammetry) may arise from electrode fouling or matrix effects. Combine cyclic voltammetry with HPLC-MS to confirm redox products and ensure method specificity. Statistical tools (e.g., Bland-Altman analysis) can quantify agreement between techniques .

Q. What strategies optimize the detection of degradation metabolites in environmental or biological samples?

  • Methodology : Use isotope-labeled internal standards (e.g., deuterated derivatives) to correct for matrix effects in LC-MS/MS. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges efficiently isolates metabolites from aqueous samples. Degradation pathways (e.g., ester hydrolysis to 4-hydroxy-3,5-diiodobenzonitrile) can be mapped using time-resolved NMR or high-resolution MS .

Q. How can researchers model the compound’s electrochemical behavior under varying experimental conditions?

  • Methodology : Employ finite element simulation software (e.g., COMSOL Multiphysics) to model diffusion and electron transfer kinetics at electrode surfaces. Experimental parameters (e.g., scan rate, electrolyte concentration) should be optimized using a central composite design (CCD) to assess nonlinear effects. Compare simulated voltammograms with empirical data to refine kinetic constants .

Q. What experimental approaches validate the compound’s stability in long-term storage for pharmacological studies?

  • Methodology : Conduct accelerated stability testing per ICH guidelines (25°C/60% RH, 40°C/75% RH) over 6–12 months. Monitor degradation via HPLC-UV and quantify residual potency. For lyophilized formulations, assess reconstitution stability using differential scanning calorimetry (DSC) to detect amorphous-to-crystalline transitions .

Methodological Notes

  • Data Contradiction Analysis : Conflicting results between techniques (e.g., voltammetry vs. spectrophotometry) often stem from interference by iodine-containing byproducts. Include blank controls and standard addition methods to isolate signal contributions .
  • Advanced Characterization : X-ray crystallography can resolve structural ambiguities, while density functional theory (DFT) calculations predict electronic properties relevant to redox behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.